molecular formula C34H26Cl2N4O2 B12692842 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- CAS No. 80546-37-8

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)-

Cat. No.: B12692842
CAS No.: 80546-37-8
M. Wt: 593.5 g/mol
InChI Key: DHECGOHCLGQNQD-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- is a complex organic compound known for its unique structure and properties This compound features a cyclohexadiene-1,4-dione core with two chlorine atoms and two 9-ethyl-9H-carbazol-3-yl)amino groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- typically involves multiple steps, starting with the preparation of the cyclohexadiene-1,4-dione core. This core can be synthesized through the oxidation of cyclohexadiene using reagents such as potassium permanganate or chromium trioxide.

The attachment of the 9-ethyl-9H-carbazol-3-yl)amino groups involves nucleophilic substitution reactions. This step requires the use of appropriate solvents and catalysts to facilitate the reaction and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include quinone derivatives, diols, and substituted cyclohexadiene derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- is unique due to the presence of the 9-ethyl-9H-carbazol-3-yl)amino groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26Cl2N4O2/c1-3-39-25-11-7-5-9-21(25)23-17-19(13-15-27(23)39)37-31-29(35)34(42)32(30(36)33(31)41)38-20-14-16-28-24(18-20)22-10-6-8-12-26(22)40(28)4-2/h5-18,37-38H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHECGOHCLGQNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=C(C(=O)C(=C(C3=O)Cl)NC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)Cl)C7=CC=CC=C71
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26Cl2N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074582
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80546-37-8
Record name 2,5-Dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80546-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080546378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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